molecular formula C18H16N2O6 B2949031 2-{[4-(Morpholin-4-yl)-3-nitrophenyl]carbonyl}benzoic acid CAS No. 403668-52-0

2-{[4-(Morpholin-4-yl)-3-nitrophenyl]carbonyl}benzoic acid

Cat. No.: B2949031
CAS No.: 403668-52-0
M. Wt: 356.334
InChI Key: KLRJSIVPZCZZFV-UHFFFAOYSA-N
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Description

2-{[4-(Morpholin-4-yl)-3-nitrophenyl]carbonyl}benzoic acid (CAS: 403668-52-0) is a benzoic acid derivative with a molecular formula of C₁₈H₁₆N₂O₆ and a molecular weight of 356.34 g/mol . The compound features a benzoic acid core substituted with a 4-(morpholin-4-yl)-3-nitrobenzoyl group. This compound is cataloged under MDL number MFCD02221064 and is used in research applications, though specific biological or industrial roles require further investigation .

Properties

IUPAC Name

2-(4-morpholin-4-yl-3-nitrobenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c21-17(13-3-1-2-4-14(13)18(22)23)12-5-6-15(16(11-12)20(24)25)19-7-9-26-10-8-19/h1-6,11H,7-10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRJSIVPZCZZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Morpholin-4-yl)-3-nitrophenyl]carbonyl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a suitable aromatic precursor, followed by the introduction of the morpholine ring through nucleophilic substitution. The final step often involves the coupling of the nitrophenyl intermediate with benzoic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Morpholin-4-yl)-3-nitrophenyl]carbonyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the nucleophile, various substituted morpholine derivatives can be obtained.

Scientific Research Applications

2-{[4-(Morpholin-4-yl)-3-nitrophenyl]carbonyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-(Morpholin-4-yl)-3-nitrophenyl]carbonyl}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-{[4-(Morpholin-4-yl)-3-nitrophenyl]carbonyl}benzoic acid with related benzoic acid derivatives:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 403668-52-0 C₁₈H₁₆N₂O₆ 356.34 Morpholinyl, nitro, benzoyl High polarity due to nitro group
4-{[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid 1173052-48-6 C₁₉H₁₇FN₂O₄ 356.36 Fluorobenzyl, dioxopiperazine Enhanced solubility from dioxopiperazine
3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate 137605-80-2 C₁₂H₁₅NO₃·HCl·H₂O 275.72 Morpholinylmethyl, hydrochloride hydrate High crystallinity (mp 247–251°C)
Key Observations:

The dioxopiperazine group in 4-{[4-(4-fluorobenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid may improve solubility and hydrogen-bonding capacity, whereas the morpholine ring in the target compound offers pseudorotational flexibility (as described in ring puckering theory ).

Physical Properties :

  • The hydrochloride hydrate derivative (CAS 137605-80-2) exhibits a high melting point (247–251°C), likely due to ionic interactions from the hydrochloride moiety . Data for the target compound’s melting point is unavailable, but its higher molecular weight (356.34 vs. 275.72) suggests distinct packing efficiency in the solid state.

Crystallographic and Conformational Analysis

  • Morpholine Ring Puckering: The morpholine ring in the target compound may adopt non-planar conformations, as described by Cremer and Pople’s generalized puckering coordinates .
  • Structural Determination : SHELX software (e.g., SHELXL, SHELXS) is widely used for refining small-molecule crystal structures, including benzoic acid derivatives . The nitro group’s electron density could pose challenges in X-ray refinement, requiring high-resolution data for accurate modeling.

Biological Activity

2-{[4-(Morpholin-4-yl)-3-nitrophenyl]carbonyl}benzoic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N3O4, with a molecular weight of 318.33 g/mol. The structure includes a morpholine ring and a nitrophenyl group, which are significant for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:

  • Inhibition of Enzymatic Activity : The presence of the morpholine moiety may enhance the compound's ability to interact with various enzymes involved in metabolic pathways.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis .

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of approximately 15 µM, indicating a moderate level of cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial membrane potential disruption.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in serum samples. This suggests that it may modulate inflammatory responses through inhibition of NF-kB signaling pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50 = 15 µM in MCF-7 cells
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AntimicrobialEffective against Gram-positive bacteria

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